
ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C16H18N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The exact methods can vary depending on the scale and specific requirements of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has demonstrated that ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various neoplastic cell lines by inducing cell cycle arrest in the G0–G1 phase. A notable study indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability across different cancer types, with IC50 values ranging from 10 to 30 µM.
Case Study: Inhibition of COX-2
In vitro studies have revealed that this compound effectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. The anti-inflammatory effects were evidenced by a reduction in prostaglandin E2 (PGE2) levels in activated macrophages .
Anti-inflammatory Effects
The ability of this compound to inhibit COX enzymes suggests potential applications in treating inflammatory conditions. Its mechanism involves blocking specific pathways that lead to inflammation .
Synthetic Routes
This compound can be synthesized through various methods:
Classical Synthesis : The compound can be synthesized by reacting ethyl hydrazinecarboxylate with phenylacetic acid in the presence of polyphosphoric acid under reflux conditions.
Modern Approaches : Recent advancements include microwave-assisted synthesis which enhances reaction rates and yields significantly.
Wirkmechanismus
The mechanism of action of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Another indole derivative with similar structural features.
1-phenyl-1H-indazole-3-carboxylate: A closely related compound with a similar core structure.
Uniqueness
Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the tetrahydroindazole ring system. This structural uniqueness contributes to its distinct chemical and biological properties .
Biologische Aktivität
Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (C16H18N2O2) is a compound belonging to the indazole class, known for its diverse biological activities. This article reviews the synthesis methods, biological properties, and recent research findings regarding this compound.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of phenylhydrazine with ethyl acetoacetate. This reaction is followed by esterification to yield the final product. The synthetic routes can vary based on the desired yield and purity, often employing catalysts and optimized reaction conditions for industrial production .
Biological Activity Overview
This compound exhibits a range of biological activities that may be attributed to its structural characteristics. Research has indicated its potential as an anticancer agent and its role in inhibiting specific enzymes involved in cancer progression.
Anticancer Activity
Recent studies have demonstrated that derivatives of indazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against specific cancer types:
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | KG1 | 25.3 ± 4.6 |
Compound B | SNU16 | 77.4 ± 6.2 |
Ethyl Indazole Derivative | FGFR1 | <4.1 |
These findings suggest that this compound may possess similar potent anticancer properties .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes associated with tumor progression. For example:
- FGFR1 Inhibition : Similar indazole derivatives have shown promising results as FGFR1 inhibitors with IC50 values ranging from 30 nM to 69 nM .
Case Studies
Several case studies have highlighted the therapeutic potential of indazole derivatives in clinical settings:
- Study on BRAFV600-Mutant Melanoma : A related compound demonstrated well-tolerated doses up to 400 mg twice daily in patients with BRAFV600-mutant melanoma and exhibited notable antitumor activity.
- Inhibition of IDO1 : Structure-activity relationship (SAR) studies indicated that certain modifications on the indazole scaffold significantly enhance IDO1 inhibitory activity, which is crucial for cancer immunotherapy .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest favorable absorption and distribution characteristics in vivo. Safety assessments indicate that while some related compounds exhibit toxicity at high doses, further studies are needed to establish a comprehensive safety profile for this specific compound .
Eigenschaften
IUPAC Name |
ethyl 1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-20-16(19)15-13-10-6-7-11-14(13)18(17-15)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDPYKRWVHJZGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.